

# Preclinical Showdown: A Comparative Guide to RMC-4627 and RMC-5552

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## Compound of Interest

Compound Name: RMC-4627

Cat. No.: B13904292

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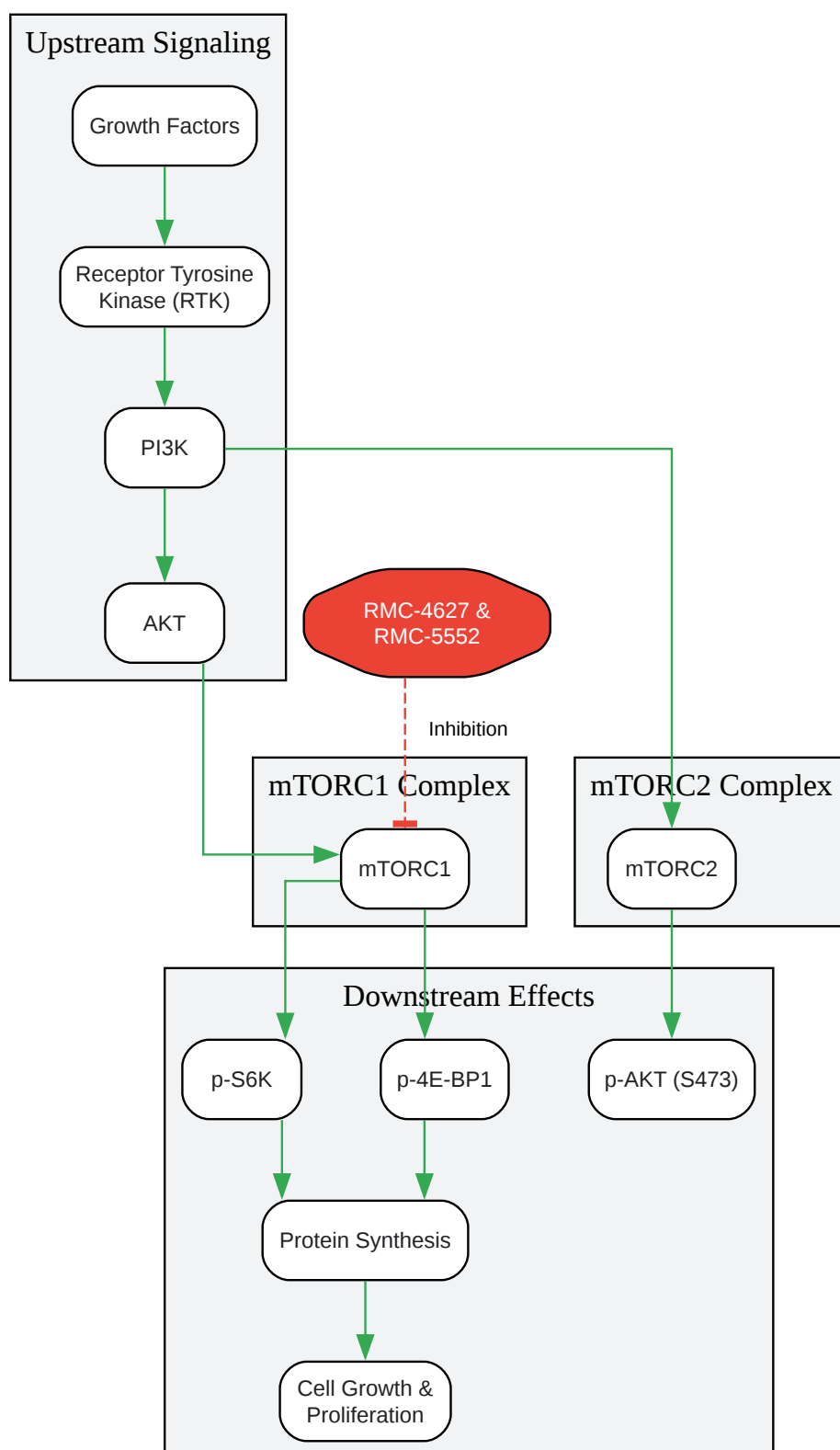
For Researchers, Scientists, and Drug Development Professionals

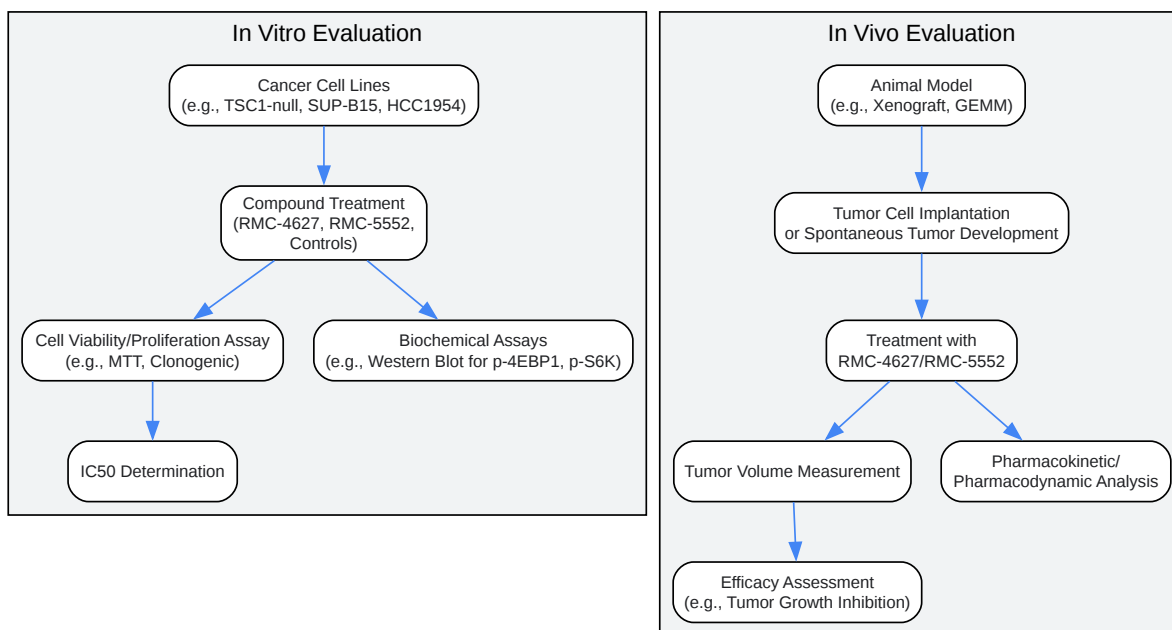
In the rapidly evolving landscape of targeted cancer therapy, selective mTORC1 inhibitors have emerged as a promising strategy to overcome the limitations of previous generations of mTOR inhibitors. This guide provides a detailed preclinical comparison of two such molecules developed by Revolution Medicines: **RMC-4627**, a potent tool compound, and RMC-5552, a clinical-stage candidate. Both are bi-steric inhibitors designed to selectively target mTORC1, offering a potential advantage over dual mTORC1/mTORC2 inhibitors by minimizing off-target effects.

## Mechanism of Action: A Shared Strategy with a Key Distinction

Both **RMC-4627** and RMC-5552 are classified as bi-steric inhibitors. This novel class of drugs features a unique molecular architecture, comprising a rapamycin-like core covalently linked to an mTOR active-site inhibitor.<sup>[1]</sup> This design allows for simultaneous engagement with both the allosteric (FRB) and catalytic (orthosteric) sites of mTORC1. The primary mechanism of action for both compounds is the selective inhibition of mTORC1, a key regulator of cell growth and proliferation.<sup>[1]</sup> By inhibiting mTORC1, these compounds effectively suppress the phosphorylation of downstream targets, including 4E-BP1 and S6K, leading to the inhibition of protein synthesis and ultimately, tumor growth.<sup>[1][2]</sup>

A critical advantage of this bi-steric, selective approach is the preservation of mTORC2 activity. Inhibition of mTORC2 is associated with undesirable side effects, such as hyperglycemia.[1] By selectively targeting mTORC1, **RMC-4627** and RMC-5552 aim to provide a more favorable therapeutic window.





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## References

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